3-(3-Oxopiperazin-1-YL)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-oxopiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-6-5-9(4-2-8-6)3-1-7(11)12/h1-5H2,(H,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPQLYCZCYIEQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036592-02-5 |

Source

|

| Record name | 3-(3-oxopiperazin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Oxopiperazin-1-YL)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Oxopiperazin-1-YL)propanoic acid is a heterocyclic compound incorporating a piperazinone ring and a propanoic acid tail. This unique structural combination suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The piperazine moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to interact with various biological targets and improve pharmacokinetic properties. The propanoic acid group provides a handle for further chemical modifications and can influence the molecule's solubility and metabolic stability. This guide provides a comprehensive overview of the known and predicted chemical properties of 3-(3-Oxopiperazin-1-YL)propanoic acid, offering insights for its potential application in research and development.

Chemical Identity and Structure

The fundamental identification of a chemical entity is crucial for any scientific investigation. This section details the key identifiers and structural representation of 3-(3-Oxopiperazin-1-YL)propanoic acid.

| Identifier | Value | Source |

| Chemical Name | 3-(3-Oxopiperazin-1-YL)propanoic acid | - |

| CAS Number | 1036592-02-5 | [1] |

| Molecular Formula | C₇H₁₂N₂O₃ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| SMILES | O=C(O)CCN1CCNC(=O)C1 | - |

| InChI | InChI=1S/C7H12N2O3/c10-6-5-9(4-2-8-6)3-1-7(11)12/h1-5H2,(H,8,10)(H,11,12) | - |

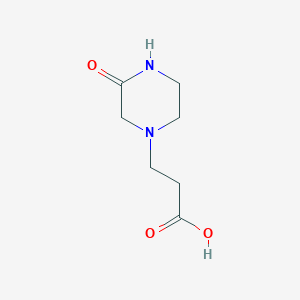

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; O_C6 [label="=O", pos="2.2,1.2!"]; C7 [label="C", pos="0,-2.8!"]; C8 [label="C", pos="1.2,-3.5!"]; C9 [label="C", pos="2.4,-2.8!"]; O1_C9 [label="=O", pos="3.4,-3.3!"]; O2_C9 [label="OH", pos="2.4,-1.8!"]; H_N1 [label="H", pos="-0.5,2.0!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C6 -- O_C6 [style=double]; N4 -- C7; C7 -- C8; C8 -- C9; C9 -- O1_C9 [style=double]; C9 -- O2_C9; N1 -- H_N1; }

Caption: 2D Structure of 3-(3-Oxopiperazin-1-YL)propanoic acid.

Physicochemical Properties

| Property | Predicted Value | Method/Software |

| Melting Point | 180-200 °C | Estimation based on similar structures |

| Boiling Point | ~450 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software |

| Water Solubility | High | Predicted due to polar functional groups |

| pKa (acidic) | ~4.5 (Carboxylic acid) | ACD/Labs |

| pKa (basic) | ~7.5 (Piperazine nitrogen) | ACD/Labs |

| LogP | -1.5 to -0.5 | ACD/Labs |

Expertise & Experience Insight: The presence of both a carboxylic acid and a basic nitrogen atom suggests that the molecule is zwitterionic at physiological pH. Its high polarity, indicated by the predicted low LogP value, implies good aqueous solubility but potentially limited permeability across biological membranes without active transport mechanisms.

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not published. The following are predicted spectroscopic characteristics based on its structure, which are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 400 MHz, D₂O):

-

δ 3.8-4.0 (t, 2H, -N-CH₂-CH₂-COOH)

-

δ 3.5-3.7 (m, 2H, piperazinone ring protons)

-

δ 3.2-3.4 (m, 2H, piperazinone ring protons)

-

δ 2.9-3.1 (m, 2H, piperazinone ring protons)

-

δ 2.6-2.8 (t, 2H, -CH₂-COOH)

-

-

¹³C NMR (Predicted, 100 MHz, D₂O):

-

δ ~175 (C=O, carboxylic acid)

-

δ ~170 (C=O, lactam)

-

δ ~55 (-N-CH₂-CH₂-COOH)

-

δ ~45-50 (piperazinone ring carbons)

-

δ ~35 (-CH₂-COOH)

-

Causality Behind Experimental Choices: Deuterium oxide (D₂O) is a suitable solvent for NMR analysis of this polar compound. The exchange of the acidic proton of the carboxylic acid and the N-H proton of the lactam with deuterium would result in the disappearance of their signals in the ¹H NMR spectrum, simplifying the analysis.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~3200 | N-H | Stretching (Lactam) |

| ~1710 | C=O | Stretching (Carboxylic acid) |

| ~1650 | C=O | Stretching (Lactam) |

| ~1200 | C-N | Stretching |

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts are useful for identification by mass spectrometry.

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.0921 |

| [M+Na]⁺ | 195.0740 |

| [M-H]⁻ | 171.0775 |

Synthesis and Reactivity

Proposed Synthesis

A plausible and efficient synthesis of 3-(3-Oxopiperazin-1-YL)propanoic acid involves a Michael addition reaction. This approach is widely used for the formation of carbon-nitrogen bonds.[4]

Caption: Proposed synthesis workflow for 3-(3-Oxopiperazin-1-YL)propanoic acid.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-piperazinone (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a non-nucleophilic base, for example, triethylamine (0.1 eq).

-

Michael Addition: Slowly add acrylic acid (1.1 eq) to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Acidification: Dissolve the residue in water and acidify to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.

-

Purification: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, the aqueous solution can be lyophilized or extracted with a suitable organic solvent after saturation with sodium chloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Trustworthiness of the Protocol: This protocol is based on a well-established and reliable organic reaction (Michael addition) commonly used for N-alkylation of cyclic amines. The work-up and purification steps are standard procedures for isolating polar, zwitterionic compounds.

Reactivity

The chemical reactivity of 3-(3-Oxopiperazin-1-YL)propanoic acid is dictated by its three primary functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form amides.[5]

-

Salt Formation: Reaction with bases to form carboxylate salts.

-

-

Lactam: The amide bond within the piperazinone ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The lactam nitrogen is a weak nucleophile.

-

Tertiary Amine: The nitrogen atom at position 1 of the piperazine ring is a tertiary amine and can act as a nucleophile in certain reactions, although its reactivity is somewhat diminished by the adjacent electron-withdrawing carbonyl group of the lactam. It can also be protonated to form a quaternary ammonium salt.

The stability of piperazinone derivatives can vary depending on the pH. Under strongly acidic or basic conditions, hydrolysis of the lactam ring may occur over time, especially at elevated temperatures.[6]

Potential Biological Activity and Applications

While there is no specific biological activity reported for 3-(3-Oxopiperazin-1-YL)propanoic acid itself, its structural motifs are present in compounds with a wide range of pharmacological effects. This suggests that the title compound could be a valuable scaffold for the development of new therapeutic agents.

Caption: Potential therapeutic areas for derivatives of the title compound.

-

Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are propanoic acid derivatives (e.g., ibuprofen, naproxen). The propanoic acid moiety in the target molecule could be a starting point for developing novel anti-inflammatory agents.[7]

-

Anticancer Activity: The piperazine ring is a key component of numerous anticancer drugs, including tyrosine kinase inhibitors like imatinib. Derivatives of 3-(3-Oxopiperazin-1-YL)propanoic acid could be explored for their potential as antiproliferative agents.[8]

-

Central Nervous System (CNS) Activity: A vast number of drugs targeting the CNS, including antipsychotics and antidepressants, contain a piperazine scaffold. This suggests that modifications of the title compound could lead to new CNS-active agents.

Expertise & Experience Insight: The combination of a rigid piperazinone ring and a flexible propanoic acid chain provides a unique three-dimensional structure that can be systematically modified to explore interactions with a variety of biological targets. The carboxylic acid functionality is particularly useful as it allows for the introduction of diverse substituents to probe the structure-activity relationship (SAR).

Analytical Methods

The analysis of 3-(3-Oxopiperazin-1-YL)propanoic acid would likely involve chromatographic techniques coupled with mass spectrometry, which are standard for the identification and quantification of such compounds in complex matrices.

Caption: A typical analytical workflow for the determination of the title compound.

Detailed Methodology:

-

Sample Preparation: Depending on the matrix (e.g., plasma, reaction mixture), sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is generally suitable for separating polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good chromatographic resolution.

-

Detection: While UV detection is possible, it may lack sensitivity and selectivity.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode would be effective for this polar, ionizable molecule.

-

Analysis: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would provide the highest sensitivity and selectivity for quantification. The transitions would be based on the fragmentation of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).[9]

-

Self-Validating System: The combination of retention time from the HPLC separation and the specific precursor-product ion transitions in the MS/MS analysis provides a highly selective and self-validating method for the unambiguous identification and quantification of the analyte.

Conclusion

3-(3-Oxopiperazin-1-YL)propanoic acid is a compound with significant potential as a scaffold in medicinal chemistry. While experimental data on its properties are currently limited, this guide has provided a comprehensive overview of its predicted chemical and physical characteristics, a plausible synthetic route, and potential areas for biological investigation based on its structural features. The information presented here serves as a valuable resource for researchers and scientists interested in exploring the chemistry and therapeutic potential of this and related molecules. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the utility of this promising compound.

References

-

Angene Chemical. 3-(3-OXOPIPERAZIN-1-YL)PROPANOIC ACID. [Link]

-

Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). [Link]

-

MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

Pavel Pazdera. (2016). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. ResearchGate. [Link]

-

PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]

-

ResearchGate. (2018). EXPERIMENTAL STUDIES OF THERMODYNAMIC PROPERTIES OF 3-(5-PHENYLPYRROL-2-YL)-PROPANOIC ACID. [Link]

-

ScienceAsia. (2020). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]

-

Justia Patents. (2013). synthesis process of dasatinib and intermediate thereof. [Link]

-

eScholarship. (2021). Advancing physicochemical property predictions in computational drug discovery. [Link]

-

ResearchGate. (2015). Prediction of Physicochemical Properties. [Link]

Sources

- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 2. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ora.uniurb.it [ora.uniurb.it]

- 6. isaacpub.org [isaacpub.org]

- 7. Current advances in biological production of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scienceasia.org [scienceasia.org]

Discovery of piperazine derivatives in medicinal chemistry

An In-Depth Technical Guide to the Discovery of Piperazine Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The piperazine heterocycle stands as one of the most versatile and enduringly successful scaffolds in the landscape of modern medicinal chemistry.[1] Its unique combination of a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions imparts a blend of conformational flexibility, tunable basicity, and a high capacity for multivalent interactions.[1] This has cemented its status as a "privileged scaffold," a core structural motif that is repeatedly found in drugs across a vast spectrum of therapeutic areas.[2][3] This guide provides an in-depth exploration of the piperazine core, from its fundamental physicochemical properties and synthetic accessibility to its multifaceted roles in modulating biological targets. We will dissect the causality behind its widespread use, detail self-validating experimental protocols for its derivatization and evaluation, and present case studies that illuminate its journey from a simple heterocycle to the heart of blockbuster drugs.

The Piperazine Core: A Foundation for Druggability

The utility of the piperazine ring is not accidental; it stems from a unique convergence of chemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. The six-membered ring contains two opposing nitrogen atoms, which provides a large polar surface area, structural rigidity, and multiple hydrogen bond acceptors and donors.[4] These features often lead to enhanced water solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]

The dual-nitrogen architecture allows the ring to adopt both chair and boat conformations, facilitating an optimal fit within the active sites of enzymes and receptor pockets.[1] Furthermore, the secondary amine groups offer precise control over protonation states (pKa), which is critical for membrane permeability and interaction with biological targets.[1]

| Property | Typical Value / Characteristic | Consequence in Drug Design |

| pKa Values | pKa1 ≈ 5.3 - 5.7, pKa2 ≈ 9.7 - 9.8[5] | Allows for fine-tuning of charge at physiological pH (7.4). The N1 nitrogen is often functionalized, leaving the N4 nitrogen to act as a basic center, improving aqueous solubility and enabling salt formation. |

| Solubility | Generally high water solubility | Enhances bioavailability and simplifies formulation development.[4] |

| Conformation | Flexible (Chair/Boat) | Enables induced-fit binding to a wide range of biological targets.[1] |

| Metabolic Stability | Saturated ring is relatively stable | Provides a robust core that is less susceptible to metabolic degradation compared to more labile structures. Substituents can be modified to block sites of metabolism. |

| Synthetic Tractability | Two reactive nitrogen atoms | Allows for straightforward and diverse derivatization at one or both nitrogen atoms to build extensive compound libraries and optimize activity.[4] |

Synthetic Strategies: Building Diversity from a Core Scaffold

The chemical versatility of the piperazine ring is a primary driver of its prevalence in drug discovery.[1] A multitude of synthetic protocols exist, ranging from classical methods to modern high-throughput techniques, allowing chemists to precisely tune the structure for desired pharmacological activity.[1][4]

Core Synthetic Methodologies

-

N-Substitution (Alkylation & Acylation): The most fundamental approach involves the nucleophilic substitution reaction between the piperazine nitrogen and an electrophile, such as an alkyl halide or acyl chloride. This classic SN2 pathway is reliable and proceeds under mild conditions.[1]

-

Reductive Amination: This powerful method involves the condensation of a piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ by agents like sodium triacetoxyborohydride (STAB) to yield the N-substituted product.[1]

-

Transition-Metal-Catalyzed Cross-Coupling: Modern methods, such as the Buchwald-Hartwig amination, enable the efficient formation of N-aryl bonds. This has been instrumental in creating vast libraries of arylpiperazines, a key pharmacophore in many CNS-active drugs.

-

Microwave-Assisted Organic Synthesis (MAOS) & Flow Chemistry: These technologies have revolutionized synthesis by dramatically reducing reaction times, improving yields, and enabling scalable production, accelerating the drug discovery pipeline.[1]

Caption: Mechanism of arylpiperazines in modulating neurotransmission.

Antimicrobial & Antifungal Activity

Piperazine derivatives are integral to many antimicrobial agents, most famously the fluoroquinolone antibiotics (e.g., Ciprofloxacin). [3]* Mechanism: In fluoroquinolones, the piperazine moiety is crucial for improving bacterial penetration and enhancing activity against Gram-negative bacteria. The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [1]In other contexts, piperazine derivatives can disrupt the cytoplasmic membrane of bacteria, leading to the leakage of cellular components and cell death. [6]* SAR Insights: Structure-activity relationship studies show that lipophilic aryl and thioaryl groups on the piperazine ring can enhance bacterial penetration. [1]The specific substitutions directly influence the spectrum of activity and potency against various bacterial and fungal strains. [7]

Anticancer Activity

The piperazine scaffold is present in numerous targeted cancer therapies, particularly kinase inhibitors like Imatinib (Gleevec).

-

Mechanism: These drugs often function by fitting into the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking a signaling pathway critical for cancer cell proliferation and survival. [1]The piperazine group often serves as a key linker or solubilizing element that correctly orients the molecule within the active site. [1]* SAR Insights: Electron-withdrawing substituents can enhance potency by stabilizing drug-target interactions, while bulky aromatic groups can contribute to cell cycle arrest and apoptosis induction. [1]

Experimental Protocol: A Self-Validating System

Trustworthiness in drug discovery is built on robust, reproducible, and self-validating experimental protocols. Below are examples for the synthesis and biological evaluation of a novel piperazine derivative.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-4-methylpiperazine via Reductive Amination

This protocol describes a standard, reliable method for producing an N,N'-disubstituted piperazine.

Objective: To synthesize 1-(4-chlorophenyl)-4-methylpiperazine from 1-(4-chlorophenyl)piperazine and formaldehyde.

Materials:

-

1-(4-chlorophenyl)piperazine (1.0 eq)

-

Formaldehyde (37% in H₂O, 1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(4-chlorophenyl)piperazine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Aldehyde Addition: Add formaldehyde (1.2 eq) to the solution and stir at room temperature for 30 minutes. Causality Check: This period allows for the formation of the iminium ion intermediate, which is the substrate for the reducing agent.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Self-Validation Control: STAB is a mild reducing agent selective for iminium ions over the aldehyde, preventing side reactions. An aliquot can be taken before STAB addition to confirm intermediate formation via LC-MS.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the starting material spot is no longer visible.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determining Minimum Inhibitory Concentration (MIC)

This protocol assesses the antibacterial activity of a synthesized compound.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of Staphylococcus aureus.

Materials:

-

Synthesized piperazine derivative (Test Compound)

-

Ciprofloxacin (Positive Control)

-

Dimethyl sulfoxide (DMSO) (Vehicle)

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

Methodology:

-

Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound and Ciprofloxacin in DMSO.

-

Bacterial Inoculum: Culture S. aureus in MHB to the mid-logarithmic phase. Adjust the culture density to ~5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

-

Self-Validating Controls (Mandatory):

-

Vehicle Control: Wells containing only MHB, bacteria, and the highest concentration of DMSO used. Purpose: Ensures the vehicle (DMSO) does not inhibit bacterial growth.

-

Positive Control: Wells with serial dilutions of Ciprofloxacin and bacteria. Purpose: Confirms the assay is working and the bacteria are susceptible to a known antibiotic.

-

Growth Control: Wells containing only MHB and bacteria. Purpose: Confirms that the bacteria grow robustly under the assay conditions.

-

Sterility Control: Wells containing only MHB. Purpose: Confirms the media is not contaminated.

-

-

Inoculation: Add the prepared bacterial inoculum to all wells except the Sterility Control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed. The assay is valid only if all controls behave as expected.

Future Directions and Conclusion

The exploration of piperazine derivatives is far from complete. Future progress will likely arise from the integration of computational chemistry and machine learning to predict bioactivity and design more selective ligands. [1]The development of novel synthetic methods, such as C-H activation, will provide access to previously unattainable chemical space. [1] In conclusion, the piperazine ring is a testament to the power of a privileged scaffold in medicinal chemistry. Its inherent physicochemical advantages, combined with its synthetic versatility, have enabled the creation of a remarkable diversity of therapeutic agents. By understanding the fundamental principles of its design, synthesis, and biological evaluation, researchers can continue to leverage this exceptional core to develop the next generation of innovative medicines.

References

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

-

What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

-

PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. Preprints.org. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

-

Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Available at: [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. Available at: [Link]

-

Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Bentham Science Publisher. Available at: [Link]

-

Piperazine based antimicrobial polymers: a review. RSC Advances (RSC Publishing). Available at: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

-

Piperazine & Derivatives. Adani Pharmachem Private Limited. Available at: [Link]

-

Piperazine. Wikipedia. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy - Unodc. Available at: [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]

- Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Available at: [Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

-

Piperazine Summary Report (3). European Medicines Agency (EMA). Available at: [Link]

-

Some pharmacological properties of piperazine. PubMed. Available at: [Link]

- Method for the preparation of piperazine and its derivatives. Google Patents.

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

-

Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. PubMed. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. National Library of Medicine. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 7. apjhs.com [apjhs.com]

Spectroscopic Characterization Guide: 3-(3-Oxopiperazin-1-yl)propanoic Acid

Part 1: Executive Technical Summary

3-(3-Oxopiperazin-1-yl)propanoic acid (CAS: 67459-28-9 / 65369-76-8) is a critical bifunctional intermediate used in the synthesis of peptidomimetics and piperazine-based APIs (Active Pharmaceutical Ingredients). Structurally, it consists of a piperazin-2-one (ketopiperazine) core N-alkylated with a propanoic acid tail.

Accurate characterization of this molecule is challenging due to the zwitterionic nature of the amino-acid-like motif and the conformational flexibility of the piperazine ring. This guide provides a definitive spectroscopic profile (NMR, IR) and a self-validating analytical workflow to ensure material integrity.

Part 2: Structural Analysis & Synthesis Context

To interpret the spectra correctly, one must understand the chemical environment. The molecule is typically synthesized via the Michael addition of piperazin-2-one to an acrylate ester, followed by hydrolysis.

Key Impurities to Monitor:

-

Piperazin-2-one (Starting Material): Lacks the propanoic acid side chain.

-

Acrylic Acid/Acrylate: Result of reverse Michael addition or incomplete conversion.

-

Ring-Opened Hydrolysis Products: Under strong acidic/basic conditions, the lactam ring can open to form a linear diamine dicarboxylic acid.

Synthesis & Purification Workflow

The following diagram outlines the logical flow for generating and validating the sample, highlighting critical control points.

Figure 1: Synthesis and validation workflow. Note the critical hydrolysis step where ring-opening side reactions can occur.

Part 3: Spectroscopic Data Profile

Infrared Spectroscopy (FT-IR)[1][2]

The IR spectrum provides immediate confirmation of the two carbonyl environments: the cyclic amide (lactam) and the carboxylic acid.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Functional Group | Frequency ( | Intensity | Diagnostic Note |

| O-H Stretch (Acid) | 3200 – 2500 | Broad, Med | Characteristic "carboxylic acid dimer" broadness; overlaps with C-H. |

| N-H Stretch (Amide) | 3300 – 3400 | Medium | Sharp band, confirms the secondary amide in the ring is intact. |

| C=O (Carboxylic Acid) | 1715 – 1730 | Strong | Distinct from the amide carbonyl. |

| C=O (Lactam/Amide) | 1640 – 1660 | Strong | Lower frequency due to resonance in the piperazinone ring. |

| C-N Stretch | 1180 – 1220 | Medium | Aliphatic amine C-N bonds. |

Expert Insight: If you observe a single broad carbonyl peak around 1680–1700

Nuclear Magnetic Resonance ( H NMR)

Solvent Selection:

-

DMSO-d6: Recommended for observing exchangeable protons (COOH, NH) and preventing zwitterionic shifting.

-

D2O: Good solubility, but exchangeable protons will disappear (H-D exchange). Chemical shifts may migrate due to pH dependence.

Reference Data (400 MHz, DMSO-d6):

| Position | Shift ( | Multiplicity | Integration | Assignment |

| COOH | 12.0 – 12.5 | Broad Singlet | 1H | Carboxylic Acid (disappears in D2O) |

| NH | 7.8 – 8.0 | Broad Singlet | 1H | Lactam Amide NH (disappears in D2O) |

| Ring C2-H | 3.10 – 3.15 | Singlet | 2H | Isolated |

| Ring C6-H | 3.25 – 3.35 | Multiplet | 2H | |

| Ring C5-H | 2.60 – 2.70 | Triplet/Mult | 2H | |

| Chain | 2.65 – 2.75 | Triplet | 2H | |

| Chain | 2.35 – 2.45 | Triplet | 2H |

Structural Logic Diagram (NMR Assignment):

Figure 2: NMR signal assignment logic. The singlet at ~3.1 ppm is the diagnostic peak for the piperazin-2-one core.

Carbon NMR ( C NMR)

Reference Data (100 MHz, DMSO-d6):

| Shift ( | Carbon Type | Assignment |

| 173.5 | Quaternary (C=O) | Carboxylic Acid (-COOH) |

| 166.8 | Quaternary (C=O) | Lactam Carbonyl (Ring C3) |

| 56.2 | Secondary ( | Ring C2 (between N and C=O) |

| 52.4 | Secondary ( | Chain |

| 48.8 | Secondary ( | Ring C5 ( |

| 38.5 | Secondary ( | Ring C6 ( |

| 31.8 | Secondary ( | Chain |

Note: Chemical shifts in the 30-60 ppm range are sensitive to concentration and pH due to the amine protonation state.

Part 4: Experimental Protocol for Validation

To ensure reproducibility (Trustworthiness), follow this standardized protocol for sample preparation.

Sample Preparation (NMR)

-

Mass: Weigh 10–15 mg of the dried solid.

-

Solvent: Add 0.6 mL of DMSO-d6 (preferred for full proton visibility).

-

Alternative: If using

, add 1 drop of NaOD or DCl to fix the pH, as the zwitterion can cause peak broadening.

-

-

Mixing: Sonicate for 60 seconds. The compound should dissolve completely. If turbidity remains, filter through a glass wool plug.

Purity Calculation

To quantify the residual acrylic acid impurity (a common contaminant):

-

Integrate the product singlet at 3.1 ppm (set to 2H).

-

Check for alkene protons (acrylic acid) in the 5.8 – 6.4 ppm region.

-

Calculation:

References

-

PubChem Compound Summary. (2025). 3-(3-Oxopiperazin-1-yl)propanoic acid.[1] National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Piperazine-based compounds. [Link]

Sources

Piperazinepropanoic Acids: Pharmacophore Versatility in Drug Discovery

Executive Summary

Piperazinepropanoic acids represent a distinct and privileged scaffold in medicinal chemistry, bridging the gap between simple aliphatic linkers and complex heterocyclic pharmacophores. Unlike their acetic acid counterparts (e.g., levocetirizine intermediates), the 3-carbon propanoic acid tail introduces critical conformational flexibility and specific receptor-binding capabilities.

This guide analyzes the 3-(1-piperazinyl)propanoic acid moiety not merely as a synthetic intermediate, but as a bioactive vector capable of modulating G-protein coupled receptors (GPCRs), inhibiting neurotransmitter reuptake, and antagonizing integrin receptors. We explore its dual utility: as a bioisostere for cyclic amino acids (like GABA or nipecotic acid) and as a solubility-enhancing linker in modern modalities like PROTACs.

Chemical Architecture & Pharmacophore Analysis

The core structure consists of a piperazine ring N-alkylated with a propanoic acid chain. This architecture offers three distinct chemical handles that drive its biological activity:[1]

-

The Basic Nitrogen (

): Acts as a hydrogen bond acceptor/donor and a protonation site at physiological pH, crucial for solubility and ionic interactions with receptor residues (e.g., Asp/Glu in GPCR pockets). -

The Propanoic Acid Tail: A 3-carbon spacer terminating in a carboxylate. This specific length (

) allows the carboxylate to mimic the -

The Zwitterionic Character: At neutral pH, the molecule exists largely as a zwitterion, enhancing blood-brain barrier (BBB) penetration via specific transport mechanisms (e.g., LAT1) compared to purely ionic species.

Visualization: Structural Activity Relationship (SAR) Map

Figure 1: SAR map illustrating the functional regions of the piperazinepropanoic acid scaffold and their downstream therapeutic applications.

Therapeutic Vectors

Vector A: Integrin Antagonism (RGD Mimetics)

The Arg-Gly-Asp (RGD) sequence is the recognition motif for integrins, particularly

-

Mechanism: The piperazine ring acts as a conformationally restricted replacement for the Glycine turn, while the propanoic acid moiety mimics the Aspartic acid side chain.

-

Advantage: The basic nitrogen of the piperazine mimics the Arginine guanidine group (or serves as an attachment point for a guanidine mimetic), while the carboxylic acid binds the metal ion (

/ -

Key Insight: The 3-carbon spacer is often superior to 2-carbon spacers, allowing the carboxylate to reach the metal ion coordination sphere without inducing steric strain on the piperazine ring.

Vector B: Neuropharmacology (GABA Analogues)

Piperazinepropanoic acids are structural analogues of nipecotic acid and GABA .

-

GAT1 Inhibition: Derivatives where the N4-nitrogen is substituted with lipophilic diaryl groups (mimicking Tiagabine) can inhibit the GABA Transporter 1 (GAT1). The propanoic acid tail mimics the GABA backbone, locking the transporter in an inward-open conformation.

-

Receptor Selectivity: The piperazine ring restricts the conformational freedom of the nitrogen lone pair, potentially enhancing selectivity for GABA_B receptors over GABA_A, depending on the N-substitution.

Vector C: Antimicrobial & Anti-inflammatory Activity

Recent studies (2024-2025) highlight the efficacy of N-substituted piperazine propanoic acids against resistant bacterial strains.

-

Mechanism: The cationic nature of the piperazine at physiological pH disrupts bacterial cell membranes.

-

Sepsis: Bioisosteric piperidine-propanoic acids have been shown to block Protease-Activated Receptor 2 (PAR2), reducing cytokine storms in septic shock models. Piperazine analogs are being explored to improve the solubility profile of these candidates.

Synthetic Pathways: The Michael Addition Protocol

The most robust, atom-economical route to 3-(1-piperazinyl)propanoic acids is the aza-Michael addition . This reaction is preferred over alkylation with 3-halopropanoic acids due to the elimination of toxic halide byproducts and milder conditions.

Workflow Visualization

Figure 2: Step-by-step synthetic pathway via aza-Michael addition and subsequent hydrolysis.

Detailed Synthetic Protocol

Objective: Synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid (Model Compound).

-

Reagents: N-phenylpiperazine (1.0 eq), Methyl acrylate (1.1 eq), Methanol (Solvent), LiOH (3.0 eq).

-

Michael Addition:

-

Dissolve N-phenylpiperazine in Methanol (5 mL/mmol).

-

Cool to 0°C in an ice bath.

-

Add Methyl acrylate dropwise over 20 minutes to prevent polymerization.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of amine spot confirms conversion.

-

Workup: Evaporate solvent in vacuo.[2] The intermediate ester is often pure enough for the next step.

-

-

Hydrolysis:

-

Redissolve the ester in THF:Water (3:1).

-

Add LiOH (Lithium Hydroxide) and stir at RT for 2-4 hours.

-

Acidification: Carefully adjust pH to ~6.0 using 1M HCl. The zwitterionic product often precipitates at its isoelectric point.

-

Purification: Recrystallization from Ethanol/Water.

-

Bioassay Protocol: Solid-Phase Integrin Binding

To validate the biological activity of the synthesized piperazinepropanoic acid derivatives as integrin antagonists, a solid-phase receptor binding assay is the industry standard.

Target:

Experimental Steps

-

Coating: Coat 96-well microtiter plates with purified human

integrin (1 µg/mL in PBS) overnight at 4°C. -

Blocking: Wash plates and block with 1% BSA (Bovine Serum Albumin) for 2 hours to prevent non-specific binding.

-

Ligand Competition:

-

Prepare serial dilutions of the piperazinepropanoic acid derivative (

M to -

Add biotinylated Vitronectin (natural ligand) at a fixed concentration (

level). -

Incubate for 3 hours at RT.

-

-

Detection:

-

Wash unbound ligand.

-

Add Streptavidin-HRP conjugate.

-

Develop with TMB substrate and stop with

.

-

-

Analysis: Measure Absorbance at 450 nm. Calculate

using non-linear regression (GraphPad Prism).

Data Interpretation Table

| Compound Class | Spacer Length | Selectivity ( | Interpretation | |

| Piperazine-Acetic | 2 Carbons | > 10 µM | Low | Spacer too short; steric clash. |

| Piperazine-Propanoic | 3 Carbons | < 50 nM | High | Optimal metal coordination. |

| Piperazine-Butanoic | 4 Carbons | ~ 500 nM | Moderate | Entropic penalty due to flexible chain. |

Future Outlook: PROTAC Linkers

The piperazinepropanoic acid scaffold is finding new life in Proteolysis Targeting Chimeras (PROTACs) .

-

The Logic: PROTACs require a linker to connect an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand.

-

Application: The piperazine provides rigid directionality, while the propanoic acid offers a "handle" for amide coupling to the E3 ligand. This specific combination optimizes the "ternary complex" geometry, which is critical for efficient ubiquitination and protein degradation.

References

-

Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Link

-

Chao, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Current Organic Synthesis.[3] Link

-

Kouhpayeh, S. A., et al. (2024).[4] 1-Piperidine Propionic Acid Protects from Septic Shock Through Protease Receptor 2 Inhibition.[5] International Journal of Molecular Sciences. Link

-

Nielsen, E. O., et al. (1991). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of tiagabine. Journal of Medicinal Chemistry. Link

-

Marelli, C., et al. (2025).[6] Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. MDPI Pharmaceuticals. Link

-

Organic Chemistry Portal. (2023). Synthesis of piperazines and aza-Michael additions.[7][8]Link

Sources

- 1. Studies of tricyclic piperazine/piperidine furnished molecules as novel integrin αvβ3/αIIbβ3 dual antagonists using 3D-QSAR and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 1-Piperidine Propionic Acid Protects from Septic Shock Through Protease Receptor 2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Oxopiperazine Scaffold: A Technical Review of Synthesis and Pharmacological Utility

[1][2]

Executive Summary

The 3-oxopiperazine (scientifically standardized as piperazin-2-one or 2-oxopiperazine ) scaffold represents a privileged substructure in modern medicinal chemistry.[1][2] Unlike the ubiquitous piperazine amine found in drugs like ciprofloxacin or imatinib, the oxopiperazine introduces a lactam functionality that fundamentally alters the ring's physicochemical properties. This modification reduces basicity, introduces a hydrogen bond acceptor/donor pair, and most critically, constrains the conformational space to mimic peptide

Part 1: Structural Significance & Pharmacophore Analysis[1][2]

The Peptidomimetic Imperative

The primary utility of the 3-oxopiperazine core lies in its ability to serve as a constrained peptidomimetic .[1][2] In native peptides, the bioactive conformation is often a

The 3-oxopiperazine scaffold addresses these liabilities by:

-

Backbone Constraint: The lactam ring locks the

and -

Metabolic Stability: The cyclic amide is significantly more resistant to amidases and proteases than linear peptide bonds.[2]

-

Hydrogen Bonding: The lactam nitrogen (N1) acts as an H-bond donor (unless substituted), and the carbonyl oxygen (C2=O) acts as an H-bond acceptor, replicating the interaction pattern of the peptide backbone.[2]

Conformational Analysis

While the piperazine ring typically adopts a chair conformation, the introduction of the carbonyl group in 3-oxopiperazine flattens the ring slightly near the amide bond (planar character of the N-C=O system). This creates a "half-chair" or "twisted boat" preference depending on substitution, allowing for precise positioning of pharmacophores.[1][2]

Table 1: Physicochemical Comparison of Piperazine vs. 3-Oxopiperazine

| Feature | Piperazine (Amine) | 3-Oxopiperazine (Lactam) | Drug Discovery Impact |

| Basicity (pKa) | ~9.8 (N1), ~5.6 (N4) | Non-basic (Amide N), ~8.0 (Amine N) | Improved oral absorption; reduced hERG liability.[1][2] |

| H-Bonding | Donor/Acceptor (Amine) | Donor (NH), Acceptor (C=O) | Mimics peptide backbone interactions.[2] |

| LogP | Low (Hydrophilic) | Moderate | Better membrane permeability (loss of charge). |

| Metabolic Stability | Susceptible to N-oxidation | High (Lactam is stable) | Prolonged half-life ( |

| Primary Utility | Solubility enhancer | Peptidomimetic scaffold | Target-specific binding (GPCRs, Proteases).[1][2] |

Part 2: Advanced Synthetic Methodologies

The synthesis of 3-oxopiperazines has evolved from classical cyclization to sophisticated Multi-Component Reactions (MCRs).[1][2] The most robust pathway for generating diverse libraries is the Ugi Post-Condensation Transformation .

The Ugi-Deprotection-Cyclization (UDC) Protocol

This method allows for the rapid assembly of 4-substituted-3-oxopiperazines with high atom economy.[1][2] It utilizes the Ugi 4-Component Reaction (U-4CR) followed by an acid-mediated cyclization.[1][2]

Protocol: One-Pot Synthesis of 1,4-Disubstituted-3-Oxopiperazines

Reagents:

-

Amine (

): Primary amine (diversity input 1).[1][2] -

Aldehyde (

): Often formaldehyde or substituted benzaldehyde (diversity input 2).[1][2] -

Isocyanide (

): tert-butyl isocyanide or similar (diversity input 3).[1][2] -

Bifunctional Acid: N-Boc-glycine (or substituted N-Boc amino acid).[1][2]

Step-by-Step Workflow:

-

Condensation: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in Methanol (MeOH). Stir for 30 min to form the imine.

-

Addition: Add N-Boc-glycine (1.0 equiv) and Isocyanide (1.0 equiv).

-

Ugi Reaction: Stir at room temperature for 12–24 hours. The Ugi bis-amide linear adduct forms.[1][2]

-

Solvent Swap: Evaporate MeOH. Redissolve residue in DCM/TFA (1:1 v/v) or 4M HCl in Dioxane.[2]

-

Cyclization: Stir for 2–4 hours. The acid removes the Boc group, exposing the secondary amine. Spontaneous intramolecular nucleophilic attack on the neighboring amide carbonyl releases the auxiliary amine (from the isocyanide) and closes the ring.

-

Note: In some variations (Armstrong method), the isocyanide is "convertible" (e.g., Armstrong's isocyanide) to facilitate cyclization, but the N-Boc/Glycine route is standard for generating the piperazinone core.

-

Visualization of Synthetic Pathway

Figure 1: The Ugi-De-Boc-Cyclization (UDC) strategy for high-throughput assembly of 3-oxopiperazine libraries.[1][2]

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

The 3-oxopiperazine scaffold has demonstrated high potency in targets requiring recognition of a peptide turn.[1][2]

Target Class: G-Protein Coupled Receptors (GPCRs)[1][2]

-

Mechanism: The scaffold mimics the

-turn of chemokine ligands or peptide hormones.[1][2] -

Case Study (Melanocortin-4 Receptor): 1,3,4-trisubstituted-2-oxopiperazines have been developed as MC4R agonists for the treatment of obesity.[1][2] The scaffold replaces the Arg-Phe-Trp pharmacophore of

-MSH.[1][2]-

Key Insight: The rigid core positions the aromatic side chains (mimicking Phe and Trp) at the precise distance to engage the hydrophobic pocket of the receptor, while the basic nitrogen (if N4 is substituted with a guanidine mimic) engages Asp122.

-

Target Class: Serine Protease Inhibitors[2]

-

Target: Factor Xa and Thrombin (Anticoagulants).[2]

-

Mechanism: The lactam ring serves as a neutral, non-hydrolyzable spacer that projects a basic group (P1) into the S1 specificity pocket of the enzyme and a hydrophobic group (P4) into the aryl-binding pocket.

-

Advantage: Unlike linear peptide inhibitors, oxopiperazines do not suffer from rapid cleavage by the target protease itself.

Target Class: Farnesyltransferase Inhibitors[2]

-

Structure: The scaffold mimics the C-terminal CaaX box of Ras proteins.[1][2] The 3-oxopiperazine ring constrains the peptide backbone, allowing the side chains to chelate the Zinc ion in the enzyme active site or bind to the hydrophobic sub-pockets.

Biological Logic Visualization[2]

Figure 2: Pharmacophore mapping of the 3-oxopiperazine scaffold showing vector projection into biological targets.[1][2]

References

-

Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan."[1][2] Current Medicinal Chemistry, 10(1), 51-80.[2] Link

-

Gante, J. (1994).[2] "Peptidomimetics—Tailored Enzyme Inhibitors."[1][2] Angewandte Chemie International Edition, 33(17), 1699-1720.[2] Link[2]

-

Sebastián-Pérez, V., et al. (2013).[2] "Highly Functionalized 2-oxopiperazine-based Peptidomimetics: An Approach to PAR1 Antagonists." European Journal of Medicinal Chemistry, 66, 433-449.[2] Link

-

Brocke, K. S., et al. (2010). "Solid-phase synthesis of 3-oxopiperazine derivatives via Ugi-4CR/cyclization strategy." Molecular Diversity, 14, 335–346. Link

-

Mishra, R., et al. (2021). "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, 26(19), 6086. Link[2]

3-(3-Oxopiperazin-1-YL)propanoic acid safety and handling

Technical Whitepaper: Operational Safety and Handling of 3-(3-Oxopiperazin-1-yl)propanoic Acid

Executive Summary & Chemical Profile

3-(3-Oxopiperazin-1-yl)propanoic acid (CAS 1036592-02-5) is a specialized bifunctional building block utilized primarily in medicinal chemistry and peptide synthesis.[1] Structurally, it consists of a 2-piperazinone (cyclic amide) core with a propanoic acid tail attached to the N1 position.

Unlike its common analog, 3-(piperazin-1-yl)propanoic acid, the presence of the oxo group (ketone) on the ring significantly alters its physicochemical properties, reducing the basicity of the ring nitrogen and increasing its polarity.[1] This guide outlines the safety protocols required to handle this compound, deriving risk assessments from Structure-Activity Relationships (SAR) where specific toxicological data is sparse.

Physicochemical Data Table

| Property | Value | Notes |

| Chemical Name | 3-(3-Oxopiperazin-1-yl)propanoic acid | |

| CAS Number | 1036592-02-5 | Distinct from non-oxo analog (CAS 27245-31-4) |

| Formula | C7H12N2O3 | |

| Molecular Weight | 172.18 g/mol | |

| Physical State | Solid (Powder) | Hygroscopic potential |

| Solubility | DMSO, Water, Methanol | Poor solubility in non-polar solvents (Hexane) |

| Acidity (pKa) | ~4.5 (Carboxylic acid) | Ring N4 is amide-like (neutral) |

Hazard Identification & Toxicology (SAR Analysis)

As a specialized intermediate, comprehensive toxicological datasets (e.g., LD50) are often unavailable in public registries. Therefore, safety protocols must be established via Read-Across Toxicology based on its functional groups: the piperazine scaffold and the carboxylic acid tail.

Core Hazards

-

Respiratory & Skin Sensitization (High Alert):

-

Mechanism: Piperazine derivatives are notorious sensitizers. They can act as haptens, binding to proteins to trigger immune responses. While the amide functionality in the 3-oxo variant reduces the reactivity of the secondary amine, the structural alert for sensitization remains.

-

Risk:[2] Inhalation of dust can lead to occupational asthma or hypersensitivity pneumonitis.

-

-

Irritation (Skin/Eye/Mucous Membranes):

-

Specific Target Organ Toxicity (Single Exposure):

-

Inhalation of fine dust may cause acute respiratory tract irritation.

-

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must prioritize isolation of the hazard (dust) from the operator.

Visual Workflow: Exposure Control Logic

Caption: Hierarchical control strategy emphasizing containment (Fume Hood) over PPE. Respiratory protection is a contingency, not the primary defense.

Operational Protocols

Protocol A: Safe Weighing & Handling

Rationale: Static electricity can cause fine organic powders to "fly," increasing inhalation risk.

-

Environment: Perform all weighing inside a certified chemical fume hood.

-

Static Control: Use an antistatic gun or a polonium strip near the balance if the powder is static-prone. Use glass or antistatic plastic spatulas; avoid metal if the compound is potentially reactive (though unlikely for this species).

-

Transfer: Weigh directly into a tared vial with a septum cap. Do not weigh onto weighing paper if air currents in the hood are strong; use a weighing boat or funnel.

Protocol B: Solubilization (Stock Solution Preparation)

Rationale: The zwitterionic character (acid + amide) may require specific solvent choices.

| Step | Action | Technical Insight |

| 1 | Solvent Selection | DMSO is the preferred solvent for stock solutions (typically 10-100 mM).[1] Water is viable but may require pH adjustment (mild base like NaHCO3) to deprotonate the carboxylic acid for higher concentrations. |

| 2 | Addition | Add solvent to the powder, not powder to solvent, to prevent clumping and aerosolization. |

| 3 | Dissolution | Vortex gently.[1] If using DMSO, the solution may warm slightly (exothermic solvation); allow to cool before capping tightly. |

| 4 | Filtration | If used for biological assays, filter sterilize using a 0.22 µm PTFE (for DMSO) or PES (for Water) syringe filter.[1] |

Visual Workflow: Solubilization Logic

Caption: Decision tree for preparing stock solutions, highlighting solvent compatibility and filtration steps.

Emergency Response & Waste Disposal

Spill Cleanup (Solid)

-

Evacuate: If a large amount (>5g) is spilled outside a hood, evacuate the immediate area to allow dust to settle.

-

PPE: Don N95/P100 respirator, double nitrile gloves, and goggles.

-

Method: Do not dry sweep.[6] Cover the spill with wet paper towels (water or ethanol) to dampen the powder, then wipe up. This prevents dust generation.[4][7]

-

Decontamination: Clean the surface with a mild detergent followed by water.

First Aid

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

-

Eye Contact: Flush with water for 15 minutes. The acidic nature requires thorough irrigation to prevent corneal damage.

-

Skin Contact: Wash with soap and water.[7] Remove contaminated clothing to prevent prolonged contact.

Waste Disposal

-

Classification: Dispose of as Hazardous Organic Waste .

-

Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to avoid potential heat generation.

-

Labeling: Clearly label as "Contains Piperazine Derivative - Potential Sensitizer."

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 28533671, 3-(3-oxopiperazin-1-yl)propanoic acid. Retrieved from [Link]

-

Angene Chemical. (n.d.). 3-(3-Oxopiperazin-1-yl)propanoic acid Product Entry. Retrieved from [Link][8]

-

European Chemicals Agency (ECHA). (2023). Piperazine: Substance Evaluation and Sensitization Risks. (Referenced for SAR Read-Across). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. 3-PIPERAZIN-1-YL-PROPIONIC ACID | 27245-31-4 [chemicalbook.com]

- 2. Propionic acid - Wikipedia [en.wikipedia.org]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ca [fishersci.ca]

- 6. nj.gov [nj.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. angenechemical.com [angenechemical.com]

Sourcing and Qualification of 3-(3-Oxopiperazin-1-yl)propanoic Acid: A Technical Guide

CAS Registry Number: 1036592-02-5 Formula: C₇H₁₂N₂O₃ Molecular Weight: 172.18 g/mol [1]

Executive Summary & Chemical Identity

3-(3-Oxopiperazin-1-yl)propanoic acid is a specialized heterocyclic building block utilized primarily in the synthesis of peptidomimetics, pharmaceutical intermediates (specifically in the piperazine-linker class), and as a reference standard for impurity profiling in drug development (e.g., related to piperazine-based antihistamines or cardiovascular agents).[1]

Unlike common reagents, this compound possesses a zwitterionic character (carboxylic acid tail + basic piperazine nitrogen + amide lactam), making its purification and solubility profile non-trivial. The "3-oxo" functionality introduces a lactam ring, significantly altering its hydrogen bonding potential compared to the non-oxidized parent, 3-(piperazin-1-yl)propanoic acid.

Critical Sourcing Warning: Many commercial catalogs confuse this compound with its non-oxo analogue (CAS 27245-31-4). Verification of the carbonyl signal via 13C-NMR (approx. 165-175 ppm) is the only self-validating method to ensure you have received the correct oxidation state.

Commercial Supply Landscape

The supply chain for CAS 1036592-02-5 is tiered. It is rarely held in multi-kilogram "shelf stock" due to its specific application scope. Sourcing strategies must be aligned with your development phase.

Supplier Tiering & Capability Table

| Tier | Supplier Type | Typical Lead Time | Purity Guarantee | Recommended Use Case |

| Tier 1 | Global Catalog Aggregators (e.g., MolPort, eMolecules) | 2–3 Weeks | >95% (CoA Reliance) | Initial screening (<1g). High risk of batch variability. |

| Tier 2 | Specialized Building Block Vendors (e.g., Angene, Arctom, BLD Pharm) | 1–2 Weeks | >97% (Internal QC) | Process development (1g – 100g). Best balance of speed/cost. |

| Tier 3 | CRO/Custom Synthesis (e.g., WuXi, ChemDiv, Simson Pharma) | 4–8 Weeks | >98% (Full Validation) | GMP manufacturing or impurity standard qualification. |

Validated Commercial Sources

Note: Inventory is dynamic. Always confirm CAS 1036592-02-5 explicitly.

-

Angene Chemical: Known for stocking heterocyclic propanoic acid derivatives.

-

Arctom: Specialized in rare piperazine building blocks.

-

BLD Pharm: Frequently stocks the non-oxo variant but has synthesis routes for the oxo-derivative on demand.

-

Simson Pharma: Recommended for certified impurity standards (Custom synthesis route).

Technical Qualification Protocol (The Self-Validating System)

Trusting a Certificate of Analysis (CoA) without verification is a critical failure point in early-stage drug development. The following protocol ensures the chemical identity and purity of the sourced material.

A. The Synthesis Context (Understanding Impurities)

To validate the compound, one must understand its likely synthetic origin. The most common industrial route involves the Michael Addition of piperazin-2-one to an acrylate ester, followed by hydrolysis.

-

Primary Impurity A: Unreacted Piperazin-2-one (Starting material).

-

Primary Impurity B: Acrylic acid polymers (if hydrolysis is harsh).

-

Primary Impurity C: Bis-alkylation products (if stoichiometry is uncontrolled).

B. Analytical Workflow Diagram

The following logic gate ensures you do not introduce compromised material into your bioreactor or synthesis train.

Figure 1: Analytical Qualification Logic. Note that 13C-NMR is the critical step to distinguish the oxo-piperazine from the piperazine analog.

C. Detailed Analytical Methodology

1. HPLC/MS Conditions

Because the compound is polar and zwitterionic, standard C18 columns may result in poor retention (eluting in the void volume).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar C18 (e.g., Atlantis T3).

-

Mobile Phase: Acetonitrile : Water (95:5) with 10mM Ammonium Formate (Buffer is crucial for zwitterions).

-

Detection: ESI Positive Mode (Expect [M+H]+ = 173.19).

2. NMR Diagnostic Signals (D₂O)

-

Piperazine Ring: Look for the asymmetry caused by the ketone. Unlike the singlet/triplet simplicity of symmetric piperazine, the oxo-piperazine will show distinct multiplets for the ring protons adjacent to the amide nitrogen vs. the amine nitrogen.

-

Propanoic Tail: Distinct triplets at ~2.5 ppm (alpha to carbonyl) and ~2.7 ppm (beta to nitrogen).

Procurement Decision Framework

Do not default to the cheapest supplier. Use this decision tree to select the vendor based on your experimental risk tolerance.

Figure 2: Strategic Sourcing Decision Tree. High-volume or GMP applications necessitate custom synthesis to control the impurity profile.

Handling and Stability

-

Hygroscopicity: As a zwitterionic acid, the compound is likely hygroscopic. Store in a desiccator at -20°C.

-

Reactivity: The secondary amine in the piperazine ring (if not substituted) is nucleophilic. Avoid storage in acetone or aldehydes to prevent Schiff base formation.

-

Solubility: Highly soluble in water and DMSO; poor solubility in non-polar solvents (Hexane, DCM).

References

-

Arctom Scientific. (n.d.). Product Catalog: 3-(3-Oxopiperazin-1-yl)propanoic acid (CAS 1036592-02-5).[1][2] Retrieved from [2]

-

Angene Chemical. (n.d.). Product AG01ARHD Specifications. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for related piperazine propanoic acids. Retrieved from

-

Simson Pharma. (n.d.). Custom Synthesis and Impurity Standards. Retrieved from

-

BLD Pharm. (n.d.). Heterocyclic Building Blocks Catalog. Retrieved from

Sources

Methodological & Application

Experimental Protocol for N-Alkylation of Piperazinones: A Comprehensive Guide for Researchers

Introduction: The Significance of N-Alkylated Piperazinones in Drug Discovery

Piperazinones are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The nitrogen atoms within the piperazinone ring offer valuable handles for chemical modification, and N-alkylation, in particular, is a fundamental strategy for modulating the pharmacological properties of these molecules. The introduction of alkyl groups can profoundly influence a compound's potency, selectivity, solubility, metabolic stability, and pharmacokinetic profile. This application note provides a detailed guide to the experimental protocols for the N-alkylation of piperazinones, offering insights into various methodologies, optimization strategies, and analytical characterization techniques. As drug development professionals and researchers in organic synthesis, a thorough understanding of these protocols is essential for the efficient and successful generation of novel piperazinone-based therapeutic agents.

Strategic Approaches to N-Alkylation of Piperazinones

The choice of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the overall functionality of the piperazinone substrate, and the desired scale of the reaction. This guide will focus on three robust and widely employed methods:

-

Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the reaction of the piperazinone with an alkyl halide in the presence of a base.

-

Reductive Amination: A versatile method for introducing a wide variety of alkyl groups via the reaction of the piperazinone with an aldehyde or ketone, followed by reduction of the intermediate iminium ion.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl or N-heteroaryl piperazinones.

The following sections will provide detailed, step-by-step protocols for each of these methods, accompanied by explanations of the underlying chemical principles and practical considerations for successful execution.

Visualizing the Workflow: A Generalized Scheme for N-Alkylation

To provide a clear overview of the process, the following diagram illustrates the general workflow for the N-alkylation of a piperazinone, from starting material to the final, characterized product.

Caption: General workflow for the N-alkylation of piperazinones.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is often the first choice for simple alkylations due to its operational simplicity. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen atom of the piperazinone attacks the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices:

-

Base: A base is crucial to deprotonate the nitrogen atom of the piperazinone, thereby increasing its nucleophilicity. The choice of base is critical to avoid side reactions. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred over strong, sterically hindered organic bases as they are generally less nucleophilic and easier to remove during workup.[1] Sodium hydride (NaH) can also be used for less reactive systems, but requires anhydrous conditions and careful handling.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.[1][2] DMF is a good choice for its high polarity and ability to solvate both the piperazinone and the inorganic base.

-

Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable.[3] Alkyl bromides often provide a good balance of reactivity and stability.

-

Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide and the piperazinone. Reactions with reactive alkylating agents like benzyl bromide or methyl iodide can often be carried out at room temperature, while less reactive halides may require heating.[2][4]

Detailed Experimental Protocol:

Materials:

-

Piperazin-2-one (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the piperazinone.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Troubleshooting Common Issues:

-

Low Yield:

-

Incomplete reaction: Increase the reaction temperature or time. Consider using a more reactive alkyl halide (e.g., iodide instead of bromide).

-

Poor base activity: Ensure the potassium carbonate is anhydrous. Consider using a stronger base like cesium carbonate or sodium hydride.

-

-

Formation of Di-alkylated Product:

-

Excess alkylating agent: Use a smaller excess of the alkylating agent (e.g., 1.05 - 1.1 eq).

-

Slow addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.

-

Use of a protecting group: For substrates prone to di-alkylation, consider using a mono-protected piperazinone, such as N-Boc-piperazinone.[3]

-

Protocol 2: Reductive Amination

Reductive amination is a highly versatile and reliable method for N-alkylation, particularly for the synthesis of secondary and tertiary amines, and it effectively avoids the over-alkylation issues sometimes seen with direct alkylation.[3] The reaction proceeds in two steps, often in a one-pot fashion: the formation of an iminium ion intermediate from the piperazinone and a carbonyl compound (aldehyde or ketone), followed by its reduction.

Causality Behind Experimental Choices:

-

Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards the starting carbonyl compound than other reducing agents like sodium borohydride (NaBH₄), which allows for the in-situ formation and reduction of the iminium ion.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and aprotic.

-

Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion, especially with less reactive ketones.

Detailed Experimental Protocol:

Materials:

-

Piperazin-2-one (1.0 eq)

-

Aldehyde or ketone (1.1 - 1.5 eq)

-